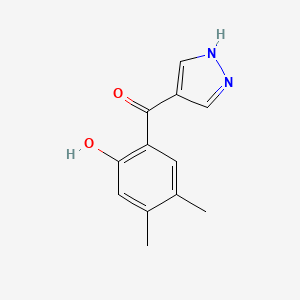

4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Advanced Organic Synthesis

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, meaning it is a framework that can provide useful ligands for more than one type of receptor or enzyme through appropriate structural modifications. nih.govacademicstrive.com The versatility of the pyrazole ring allows for the synthesis of a vast number of derivatives with a wide spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic activities. drugbank.comacs.orgmdpi.comresearchgate.net

The synthetic accessibility of pyrazoles is a key factor in their widespread use. drugbank.com Classic methods like the Knorr pyrazole synthesis, which involves the condensation of a β-diketone with a hydrazine, have been refined over the years. nih.gov Modern synthetic strategies, including multicomponent reactions, cycloaddition reactions, and the use of catalysts like nano-ZnO, have further expanded the toolkit for creating diverse pyrazole derivatives. acs.orgnih.gov The ability to functionalize different positions on the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and bioavailability, which is crucial for the development of effective therapeutic agents. drugbank.com

The pyrazole nucleus is not only a component of many established drugs, such as the anti-inflammatory celecoxib (B62257) and the analgesic dipyrone, but it is also a key building block in agrochemicals and materials science. nih.govnih.gov In organic synthesis, pyrazoles serve as versatile intermediates for the construction of more complex fused heterocyclic systems. nih.gov

Chemical and Synthetic Relevance of Substituted Benzoyl Moieties

The benzoyl group, which consists of a benzene (B151609) ring attached to a carbonyl group, is another fundamental component in many organic compounds. masterorganicchemistry.com Its presence can significantly influence the physical and chemical properties of a molecule, affecting its reactivity, solubility, and interactions with biological targets. nih.gov Benzoyl-containing compounds are prevalent in both natural products and synthetic molecules, including those with applications in medicinal chemistry. masterorganicchemistry.com

Substituted benzoyl moieties are of particular importance as they allow for the introduction of various functional groups that can modulate a molecule's biological activity. The carbonyl group of the benzoyl moiety can act as a hydrogen bond acceptor, which is a critical interaction in many biological processes. rsc.org Furthermore, the aromatic ring can participate in π-π stacking and hydrophobic interactions with biological macromolecules. nih.gov

From a synthetic standpoint, benzoyl groups are typically introduced using benzoyl chloride or benzoic acid derivatives. masterorganicchemistry.com The Friedel-Crafts acylation is a classic method for attaching a benzoyl group to an aromatic or heterocyclic ring, proceeding via an electrophilic aromatic substitution mechanism. masterorganicchemistry.comrsc.orgsigmaaldrich.combyjus.com The reactivity of this reaction is influenced by the substituents on both the benzoylating agent and the substrate. sigmaaldrich.com The benzoyl group can also serve as a protecting group in organic synthesis, which can be readily removed under basic conditions. masterorganicchemistry.com

Contextualization of the 4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole Structure in Pyrazole Derivative Research

While specific research on this compound is not extensively documented in publicly available literature, its structure combines the key features of a substituted pyrazole and a substituted benzoyl moiety, placing it firmly within the interest of contemporary heterocyclic chemistry. The synthesis of such a molecule would likely involve the acylation of a 3,4-dimethylpyrazole precursor. A plausible synthetic route is the Friedel-Crafts acylation of 3,4-dimethylpyrazole with a 2-hydroxy-4,5-dimethylbenzoyl chloride or a related activated carboxylic acid derivative. rsc.org The regioselectivity of this reaction would be directed to the C4 position of the pyrazole ring. rsc.org

The structural components of this compound suggest several potential areas of research interest. The dimethyl-substituted pyrazole core is a common feature in many bioactive molecules. The hydroxyl and benzoyl groups introduce functionalities that can participate in crucial biological interactions. Specifically, the 2-hydroxybenzoyl (salicylate-like) moiety is a well-known pharmacophore present in many non-steroidal anti-inflammatory drugs (NSAIDs). The intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen is expected to influence the conformation and electronic properties of the molecule.

Based on the known activities of related compounds, this compound could be investigated for a range of biological activities, including but not limited to:

Anti-inflammatory activity: Due to the presence of the 2-hydroxybenzoyl group.

Anticancer activity: Many pyrazole derivatives have shown potent anticancer effects. academicstrive.comdrugbank.comacs.org

Enzyme inhibition: The pyrazole and benzoyl moieties can interact with the active sites of various enzymes.

The combination of these two pharmacophores in a single molecule makes this compound a compelling target for synthesis and biological evaluation.

Scope and Emerging Research Avenues for Complex Heterocyclic Compounds

The field of heterocyclic chemistry is continually evolving, with a focus on developing more efficient and sustainable synthetic methods. researchgate.netopenmedicinalchemistryjournal.com The exploration of new chemical space through the synthesis of novel heterocyclic scaffolds remains a primary objective for medicinal chemists. nih.govmontclair.edu

Emerging research avenues in this field include:

Development of Multi-Target Drugs: Designing single molecules that can interact with multiple biological targets is a growing strategy to address complex diseases. nih.gov The modular nature of compounds like this compound, which combines two distinct pharmacophores, aligns with this approach.

Application of New Synthetic Methodologies: Techniques such as C-H activation, photoredox catalysis, and flow chemistry are enabling the synthesis of complex heterocyclic compounds with greater efficiency and control. nih.gov

Computational and In Silico Studies: The use of computational modeling to predict the properties and biological activities of new heterocyclic compounds is becoming increasingly important in guiding synthetic efforts. nih.gov

Exploration of Novel Biological Targets: As our understanding of disease biology grows, new molecular targets are identified, creating opportunities for the development of novel heterocyclic drugs. openmedicinalchemistryjournal.com

The study of complex heterocyclic compounds like this compound, which are rich in functionality and structural diversity, will continue to be a driving force in the discovery of new medicines and materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(2-hydroxy-4,5-dimethylphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-10(11(15)4-8(7)2)12(16)9-5-13-14-6-9/h3-6,15H,1-2H3,(H,13,14) |

InChI Key |

OQLZGXYVFIPBGY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)C(=O)C2=CNN=C2 |

Origin of Product |

United States |

State of the Art Spectroscopic and Structural Elucidation of 4 4,5 Dimethyl 2 Hydroxybenzoyl Pyrazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the precise connectivity and spatial arrangement of atoms within 4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole can be established.

The 1H and 13C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts are influenced by the electronic effects of the substituent groups, including the electron-withdrawing carbonyl group, the electron-donating hydroxyl and methyl groups, and the heterocyclic pyrazole (B372694) ring.

In the 1H NMR spectrum, the phenolic hydroxyl proton (OH) is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10 ppm, due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The protons of the pyrazole ring (H-1 and H-3) would exhibit distinct signals, with their chemical shifts influenced by the adjacent nitrogen atoms. The aromatic protons on the benzoyl ring are expected in the δ 6.5-7.5 ppm region, showing splitting patterns consistent with their substitution. The two methyl groups on the pyrazole ring would appear as sharp singlets in the upfield region (δ 2.0-2.5 ppm).

The 13C NMR spectrum would show a characteristic signal for the carbonyl carbon (C=O) in the highly deshielded region of δ 190-200 ppm. The carbon attached to the hydroxyl group (C-2') would be observed around δ 160 ppm. The carbons of the pyrazole and benzene (B151609) rings would resonate in the δ 110-150 ppm range. The methyl carbons would appear at the most upfield positions, typically below δ 20 ppm.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom Position | Predicted 1H Chemical Shift (δ, ppm) | Predicted 13C Chemical Shift (δ, ppm) |

| Pyrazole N-H | 12.0 - 14.0 (broad s) | - |

| Pyrazole C-3 | 7.8 - 8.2 (s) | 135 - 140 |

| Pyrazole C-4 | - | 115 - 120 |

| Pyrazole C-5 | - | 145 - 150 |

| Pyrazole 4-CH3 | 2.1 - 2.4 (s) | 10 - 15 |

| Pyrazole 5-CH3 | 2.2 - 2.5 (s) | 12 - 17 |

| Benzoyl C=O | - | 190 - 195 |

| Benzoyl C-1' | - | 118 - 122 |

| Benzoyl C-2' | - | 160 - 163 |

| Benzoyl C-3' | 6.8 - 7.0 (d) | 117 - 120 |

| Benzoyl C-4' | 7.3 - 7.5 (t) | 133 - 136 |

| Benzoyl C-5' | 6.9 - 7.1 (d) | 119 - 123 |

| Benzoyl 2'-OH | 11.5 - 12.5 (s) | - |

While 1D NMR provides essential data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. researchgate.netipb.ptyoutube.comsdsu.edunih.govnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (1H-1H) couplings, typically over two to three bonds. For this molecule, COSY would confirm the coupling between the adjacent aromatic protons on the benzoyl ring (H-3', H-4', and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (1JCH). youtube.comsdsu.edunih.gov It allows for the unambiguous assignment of a proton signal to its attached carbon. For example, the signals for the methyl protons would show cross-peaks to their corresponding methyl carbon signals, and each aromatic proton would correlate to its respective carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds) between protons and carbons. ipb.ptyoutube.comsdsu.edunih.gov This technique is instrumental in connecting the different fragments of the molecule. Key expected correlations include:

A cross-peak between the pyrazole H-3 proton and the carbonyl carbon (C=O), confirming the attachment of the benzoyl group to the C-4 position of the pyrazole.

Correlations from the aromatic protons (H-3', H-5') to the carbonyl carbon.

Correlations from the pyrazole methyl protons to the C-4 and C-5 carbons of the pyrazole ring, confirming their positions.

The choice of deuterated solvent can significantly influence the chemical shifts of certain protons, particularly those involved in hydrogen bonding or located in polar regions of the molecule. researchgate.netresearchgate.netnanalysis.comreddit.comthieme-connect.de

Labile Protons (OH, NH): The chemical shifts of the phenolic hydroxyl and pyrazole N-H protons are highly sensitive to the solvent. In aprotic, non-polar solvents like CDCl3, the intramolecular hydrogen bond of the OH group would be preserved, leading to a sharp, downfield signal. In hydrogen-bond accepting solvents like DMSO-d6, intermolecular hydrogen bonding with the solvent can occur, often resulting in broader signals and different chemical shifts. thieme-connect.de

Aromatic Protons: Aromatic solvents such as benzene-d6 can induce Aromatic Solvent Induced Shifts (ASIS) due to the formation of specific solute-solvent complexes. nanalysis.comreddit.com Protons located on the positive side of the carbonyl dipole may experience an upfield shift, while those on the negative side may be shifted downfield. This effect can be used to resolve overlapping signals in the aromatic region of the spectrum. nanalysis.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. scitepress.org These two methods are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy detects vibrations that involve a change in polarizability. scitepress.org

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

O-H Stretching: A broad and relatively weak band is expected in the 2500-3200 cm-1 region in the IR spectrum, characteristic of a strongly intramolecularly hydrogen-bonded hydroxyl group.

N-H Stretching: A band in the region of 3100-3300 cm-1 would correspond to the N-H stretching vibration of the pyrazole ring.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of bands between 3000-3100 cm-1. theaic.org Aliphatic C-H stretching from the methyl groups would be observed in the 2850-3000 cm-1 region. theaic.org

C=O Stretching: A strong absorption band in the IR spectrum, expected between 1620-1650 cm-1. The frequency is lower than that of a typical aryl ketone (1685 cm-1) due to the electron-donating effect of the ortho-hydroxyl group and the intramolecular hydrogen bond, which weakens the C=O double bond.

C=C and C=N Stretching: Vibrations from the aromatic ring and the pyrazole ring will produce a series of bands in the 1400-1610 cm-1 region.

Table 2: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity (IR/Raman) |

| O-H (H-bonded) | Stretching | 2500 - 3200 | Medium, Broad / Weak |

| N-H | Stretching | 3100 - 3300 | Medium / Weak |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak / Strong |

| Aliphatic C-H (CH3) | Stretching | 2850 - 3000 | Medium / Medium |

| C=O (H-bonded) | Stretching | 1620 - 1650 | Strong / Medium |

| C=C / C=N (Aromatic/Pyrazole) | Stretching | 1400 - 1610 | Strong-Medium / Strong |

| C-H (CH3) | Bending | 1370 - 1470 | Medium / Medium |

| C-O | Stretching | 1200 - 1300 | Strong / Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption is characteristic of the chromophores present in the structure—in this case, the 2-hydroxybenzoyl system and the dimethylpyrazole ring. shimadzu.com

The molecule contains extensive conjugation, involving the benzene ring, the carbonyl group, and the pyrazole ring. This extended π-system is expected to give rise to strong absorptions in the UV region. The primary electronic transitions will be π→π* transitions, associated with the promotion of electrons from bonding π orbitals to antibonding π* orbitals. A weaker n→π* transition, associated with the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, is also expected at a longer wavelength. shimadzu.com

The presence of the auxochromic hydroxyl (-OH) and methyl (-CH3) groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to an unsubstituted benzoylpyrazole. The UV-Vis spectrum, likely recorded in a solvent such as ethanol or methanol, would be predicted to show strong absorption bands (λmax) in the 250-380 nm range. semanticscholar.orgnih.gov

Table 3: Predicted UV-Vis Absorption Data

| Predicted λmax (nm) | Type of Transition | Associated Chromophore |

| ~330 - 370 | π→π | Extended conjugated system |

| ~250 - 280 | π→π | Benzoyl and pyrazole systems |

| >380 | n→π* | Carbonyl group |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. ed.ac.uksemanticscholar.org For this compound (formula: C12H12N2O2), the calculated exact mass of the neutral molecule is 216.0899. In a typical ESI (Electrospray Ionization) experiment run in positive mode, the molecule would be observed as the protonated species [M+H]+.

Beyond exact mass determination, tandem mass spectrometry (MS/MS) provides structural information by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. mdpi.com The fragmentation pattern offers insights into the molecule's structure and the relative stability of its different parts.

The most probable fragmentation pathways would involve:

Alpha-Cleavage: The bond between the carbonyl group and the pyrazole ring is a likely point of initial cleavage. This would lead to the formation of a 4,5-dimethylpyrazolyl cation and a 2-hydroxybenzoyl radical, or a 2-hydroxybenzoyl cation and a pyrazolyl radical.

Fragmentation of the Pyrazole Ring: The pyrazole ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like HCN. researchgate.net

Losses from the Benzoyl Ring: The 2-hydroxybenzoyl fragment could lose molecules such as CO or H2O.

Table 4: Predicted HRMS Data and Major Fragments

| Species | Formula | Calculated Exact Mass (m/z) | Description |

| [M+H]+ | [C12H13N2O2]+ | 217.0972 | Protonated molecular ion |

| [M-CO+H]+ | [C11H13N2O]+ | 189.1022 | Loss of carbon monoxide from the parent ion |

| [C7H5O2]+ | [C7H5O2]+ | 121.0284 | 2-Hydroxybenzoyl cation (from alpha-cleavage) |

| [C5H7N2]+ | [C5H7N2]+ | 95.0604 | 4,5-Dimethylpyrazolyl cation (from alpha-cleavage) |

| [C7H5O2-CO]+ | [C6H5O]+ | 93.0335 | Loss of CO from the 2-hydroxybenzoyl fragment |

Based on a comprehensive search of available scientific literature and chemical databases, the single-crystal X-ray diffraction data required to fully elucidate the solid-state molecular and supramolecular structure of this compound is not publicly available at this time.

The detailed structural analysis requested in the outline, including the creation of data tables for crystallographic parameters, specific molecular conformation and tautomerism studies, analysis of intermolecular interactions and hydrogen bonding networks, and a discussion of the crystal packing and potential polymorphism, is entirely contingent upon the availability of a solved crystal structure for this exact compound.

While structural data for numerous other pyrazole derivatives exist, the strict adherence to the specified compound as per the instructions prevents the use of analogous but chemically distinct molecules to complete the article. Generating an article without the foundational crystallographic data would result in a speculative and scientifically unsubstantiated piece, which would not meet the required standards of accuracy and detail.

Therefore, it is not possible to generate the requested article focusing solely on the chemical compound “this compound” according to the provided outline.

Structure Activity Relationship Sar and Mechanistic Research on Pyrazole Benzoyl Compounds

Influence of Pyrazole (B372694) Ring Substitution on Molecular Recognition and Interactions

The pyrazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the compound's pharmacological profile. Modifications on the pyrazole nucleus can alter its electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing how the molecule recognizes and interacts with its biological target. Studies have shown that the nature, size, and position of substituents on the pyrazole ring can modulate the biological activities of the resulting derivatives. jlu.edu.cn

The presence of methyl groups at the 4 and 5-positions of the pyrazole ring in "4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole" has profound stereoelectronic implications.

Electronic Effects: Methyl groups are known to be electron-donating through inductive effects. This electron donation increases the electron density of the pyrazole ring, which can enhance its interaction with electron-deficient pockets in a biological target. Furthermore, the electronic properties of substituents on the pyrazole ring are known to have a significant impact on the potency of the compound.

Impact of the Hydroxybenzoyl Moiety on Ligand-Target Binding

The hydroxybenzoyl portion of the molecule is crucial for anchoring the ligand to its target through specific, high-energy interactions. Its components, particularly the hydroxyl group, often act as key pharmacophoric features.

The placement of the hydroxyl group at the ortho-position on the benzoyl ring is of paramount importance for ligand-target binding. This specific arrangement facilitates critical non-covalent interactions that are often essential for biological activity.

Hydrogen Bonding: The ortho-hydroxyl group is a potent hydrogen bond donor and acceptor. It can form a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen, which planarizes and rigidifies the benzoyl portion of the molecule. This pre-formed, stable conformation can be crucial for fitting into a specific binding site. nih.gov Additionally, this hydroxyl group can form direct intermolecular hydrogen bonds with amino acid residues (such as serine, threonine, or tyrosine) or backbone amides within the target protein, acting as a crucial anchor point for the ligand. The energy of such intramolecular hydrogen bonds in ortho-hydroxy carbonyl compounds can range from 5.4 to 15.4 kcal/mol. mdpi.com

Chelation: The ortho-hydroxybenzoyl moiety creates a bidentate ligand system capable of chelating metal ions. If the biological target is a metalloenzyme, the hydroxyl oxygen and the carbonyl oxygen can coordinate with the metal cofactor (e.g., Zn²⁺, Mg²⁺, Fe²⁺) in the active site. This chelation can be a primary mechanism of enzyme inhibition, providing a strong and specific interaction. The ability of hydroxyl groups to form strong hydrogen bonds is enhanced when the oxygen atom is negatively charged, which can occur in a biological microenvironment. aps.org

The significance of this positioning is highlighted in studies where moving the hydroxyl group to the meta or para position, or replacing it with a methoxy group, often leads to a dramatic loss of activity, confirming the critical role of the ortho-hydroxyl in specific binding interactions. quora.com

Conformational Flexibility and its Implications for Molecular Activity

Table 1: Influence of Structural Features on Molecular Interactions

| Structural Moiety | Feature | Role in Molecular Interaction | Potential Impact on Activity |

| Pyrazole Ring | 4,5-Dimethyl Substitution | Electron donation, increased steric bulk. | Enhanced binding affinity, improved selectivity. |

| Hydroxybenzoyl Moiety | ortho-Hydroxyl Group | Hydrogen bond donor/acceptor, metal chelation. | Strong anchoring to the target site, crucial for high potency. |

| Connecting Bond | Rotational Flexibility | Allows adoption of optimal binding conformation. | Enables induced fit, can affect binding kinetics. |

Quantitative Structure-Activity Relationships (QSAR) Modeling Methodologies and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org These models are invaluable for predicting the activity of novel compounds, optimizing lead structures, and understanding the physicochemical properties that govern activity.

For pyrazole derivatives, various QSAR methodologies have been successfully applied:

2D-QSAR: These models correlate biological activity with 2D descriptors calculated from the chemical structure, such as topological indices, connectivity indices, and counts of specific atom types or functional groups. For instance, models have been developed for pyrazole derivatives that show the influence of adjacency distance matrix descriptors on activity. nih.govacs.org

3D-QSAR: These methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the 3D structure of the molecules. The compounds are aligned, and their steric, electrostatic, hydrophobic, and hydrogen-bonding fields are calculated and correlated with activity. Such models provide intuitive 3D contour maps that visualize regions where modifications would enhance or diminish activity. researchgate.net

Machine Learning-Based QSAR: More recently, machine learning algorithms like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Random Forest have been employed to build more robust and predictive QSAR models for pyrazole derivatives. journal-academia.comresearchgate.net These models can handle complex, non-linear relationships between structure and activity.

Key descriptors often found to be significant in QSAR models for pyrazole-containing compounds include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific dimensional parameters.

Hydrophobic Descriptors: LogP (partition coefficient).

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

These predictive models, once validated, serve as powerful tools in the drug design cycle, enabling the prioritization of synthetic targets and accelerating the discovery of new pyrazole-benzoyl compounds with improved therapeutic profiles. nih.gov

Table 2: Common QSAR Methodologies and Key Descriptor Types

| QSAR Methodology | Description | Common Descriptor Types |

| 2D-QSAR | Correlates activity with 2D structural properties. | Topological, Constitutional, Electronic. |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates activity with 3D molecular fields. | Steric, Electrostatic, Hydrophobic, H-bond fields. |

| Machine Learning QSAR | Uses algorithms (MLR, PLS, Random Forest) for correlation. | A wide range of 2D and 3D descriptors. |

Insufficient Information to Generate Article

The provided outline is highly detailed, suggesting that the requested information may exist in specialized literature not accessible through the conducted searches. Without specific data on the synthesis, characterization, and catalytic behavior of metal complexes derived from this compound, it is not possible to generate a scientifically accurate and thorough article that adheres to the strict requirements of the prompt.

Therefore, the requested article on the "Coordination Chemistry and Catalytic Applications of this compound as a Ligand" cannot be produced at this time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.